molecular formula C9H7ClF2O2 B1411865 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde CAS No. 2168815-73-2

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B1411865
CAS No.: 2168815-73-2
M. Wt: 220.6 g/mol
InChI Key: HMGHCAZYIWLNRY-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7ClF2O2. It is a versatile substance used in various scientific research fields due to its unique properties. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an aldehyde group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-Chloro-3-(2,2-difluoroethoxy)benzoic acid.

    Reduction: 4-Chloro-3-(2,2-difluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde: Similar structure but with the difluoroethoxy group in a different position.

    4-Chloro-3-(2,2-difluoroethoxy)benzoic acid: An oxidized form of the compound.

    4-Chloro-3-(2,2-difluoroethoxy)benzyl alcohol: A reduced form of the compound.

Uniqueness

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)3-8(7)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGHCAZYIWLNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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